2,2-Dimethyl-1-phenylcyclopropanecarboxylic acid
Overview
Description
“2,2-Dimethyl-1-phenylcyclopropanecarboxylic acid” is a chemical compound with the CAS Number: 33795-08-3 . It has a molecular weight of 190.24 and its IUPAC name is 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of “2,2-Dimethyl-1-phenylcyclopropanecarboxylic acid” involves several steps . One of the methods includes the use of LiN (iPr)2, /BRN= 1907525/, KOH, and MeOH . Another method involves the use of N-ethyl-N,N-diisopropylamine; N-[(dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate in N,N-dimethyl-formamide .
Molecular Structure Analysis
The InChI Code for “2,2-Dimethyl-1-phenylcyclopropanecarboxylic acid” is 1S/C12H14O2/c1-11(2)8-12(11,10(13)14)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14) . This code provides a unique representation of the molecular structure of the compound.
Chemical Reactions Analysis
The chemical reactions involving “2,2-Dimethyl-1-phenylcyclopropanecarboxylic acid” are complex and involve multiple steps . The compound can undergo reactions with various reagents, including dmap, N-ethyl-N,N-diisopropylamine, and N-[(dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate .
Physical And Chemical Properties Analysis
“2,2-Dimethyl-1-phenylcyclopropanecarboxylic acid” is a solid compound . It has a molecular weight of 190.24 . The compound is stored at room temperature .
Scientific Research Applications
Chemical Analysis and Synthesis Techniques
Studies on phthalate esters, closely related in structure to carboxylic acids, have been extensively reviewed, highlighting advanced sample preparation and analysis methods in food processing and packaging. These methods have evolved significantly, indicating a potential application area for the chemical in terms of analytical chemistry and material science (Nur Zatil Izzah Haji Harunarashid et al., 2017).
Biochemical and Biological Activities
The review of 1-Methylcyclopropene discusses its role as an ethylene inhibitor in plants, suggesting that compounds with similar structures might have applications in agriculture to regulate plant growth and fruit ripening (S. Blankenship & J. Dole, 2003). This parallels the potential use of 2,2-Dimethyl-1-phenylcyclopropanecarboxylic acid in modifying plant physiological processes.
Environmental and Toxicological Studies
Research into the toxicity of crude 4-methylcyclohexanemethanol (MCHM) presents a model for understanding the environmental and health impacts of industrial chemicals, offering insights into regulatory and safety evaluations for compounds like 2,2-Dimethyl-1-phenylcyclopropanecarboxylic acid (D. Paustenbach et al., 2015).
Pharmaceutical Applications
The pharmacokinetic and pharmacodynamic properties of Dimethyl Fumarate, detailed in a review, suggest a framework for investigating the therapeutic potential of structurally related compounds, including 2,2-Dimethyl-1-phenylcyclopropanecarboxylic acid, in treating inflammatory diseases (Paolinelli Matteo et al., 2022).
properties
IUPAC Name |
2,2-dimethyl-1-phenylcyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-11(2)8-12(11,10(13)14)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXTZDYJBKYJNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C2=CC=CC=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672367 | |
Record name | 2,2-Dimethyl-1-phenylcyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-phenylcyclopropanecarboxylic acid | |
CAS RN |
33795-08-3 | |
Record name | 2,2-Dimethyl-1-phenylcyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethyl-1-phenylcyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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